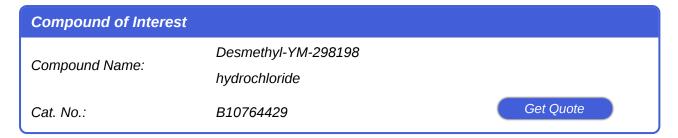


Desmethyl-YM-298198 Hydrochloride In Vitro Assay Guide: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] As an analogue of the well-characterized mGluR1 antagonist YM-298198, it serves as a valuable tool for investigating the physiological and pathological roles of mGluR1 signaling in the central nervous system.[3] This document provides detailed application notes and protocols for the in vitro characterization of **Desmethyl-YM-298198 hydrochloride**, including its binding affinity and functional antagonism of mGluR1.

Mechanism of Action

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to $G\alpha q/11$ proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). **Desmethyl-YM-298198 hydrochloride**, as a non-competitive antagonist, is believed to bind to an allosteric site within the seven-transmembrane domain of mGluR1, thereby preventing the conformational changes required for receptor activation by glutamate.[4][5]



Data Presentation

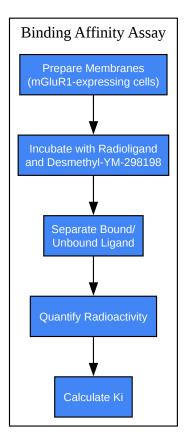
The following table summarizes the key in vitro pharmacological data for **Desmethyl-YM-298198 hydrochloride** and its parent compound, YM-298198.

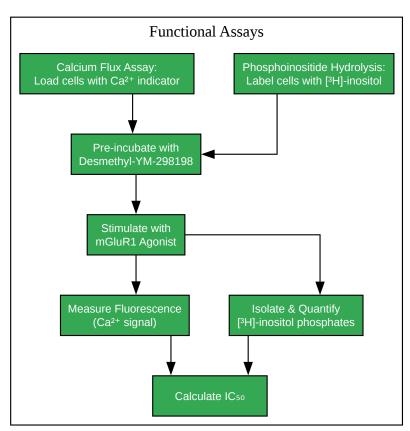
Compound	Target	Assay Type	Parameter	Value (nM)	Reference
Desmethyl- YM-298198	mGluR1	Functional Antagonism	IC50	16	[1][2]
YM-298198	mGluR1	Radioligand Binding	Ki	19	[6]
YM-298198	mGluR1	Functional Antagonism	IC50	16	[6]

Note: The Ki value for **Desmethyl-YM-298198 hydrochloride** is not readily available in the literature. However, given its structural similarity to YM-298198 and its identical IC50 value in functional assays, it is reasonable to expect a Ki value in a similar nanomolar range.

Mandatory Visualizations Signaling Pathway of mGluR1 and Site of Action for Desmethyl-YM-298198







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